molecular formula C15H11BrN4O2 B6040036 N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide

N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide

Cat. No. B6040036
M. Wt: 359.18 g/mol
InChI Key: TXXRUZIYNGADPC-UHFFFAOYSA-N
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Description

N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It has been extensively studied for its potential in cancer therapy, due to its ability to selectively kill cancer cells with defects in DNA repair pathways.

Mechanism of Action

N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide works by inhibiting the PARP enzymes, which are involved in DNA repair. In cancer cells with defects in DNA repair pathways, PARP inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to have a favorable safety profile, with minimal toxicity in animal studies.

Advantages and Limitations for Lab Experiments

N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has several advantages for use in lab experiments. It is highly selective for PARP enzymes, which minimizes off-target effects. It is also highly potent, which allows for the use of lower doses in experiments. However, one limitation is that its effects may be limited to cancer cells with defects in DNA repair pathways, which may limit its applicability in certain experiments.

Future Directions

There are several future directions for the study of N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide. One area of interest is the development of combination therapies that include N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide, which may enhance its anti-tumor activity. Another area of interest is the investigation of the potential use of N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to better understand the mechanisms underlying the selective toxicity of N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide towards cancer cells with defects in DNA repair pathways.

Synthesis Methods

N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide can be synthesized through a multi-step process involving the reaction of 7-bromo-5-methyl-1,2-dihydro-3H-indole-2,3-dione with nicotinic acid hydrazide, followed by the addition of a carbonyl group to form the final product.

Scientific Research Applications

N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been extensively studied for its potential in cancer therapy, particularly in the treatment of breast, ovarian, and pancreatic cancers. It has been shown to selectively kill cancer cells with defects in DNA repair pathways, such as those with mutations in BRCA1 and BRCA2 genes.

properties

IUPAC Name

N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2/c1-8-5-10-12(11(16)6-8)18-15(22)13(10)19-20-14(21)9-3-2-4-17-7-9/h2-7,18,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXRUZIYNGADPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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